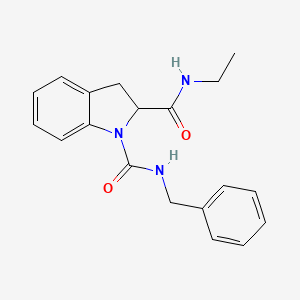

N1-benzyl-N2-ethylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-benzyl-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-20-18(23)17-12-15-10-6-7-11-16(15)22(17)19(24)21-13-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZOMBPDTBKFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-ethylindoline-1,2-dicarboxamide typically involves the reaction of indoline-1,2-dicarboxylic acid with benzylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-ethylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Indoline-1,2-dicarboxylic acid derivatives.

Reduction: N1-benzyl-N2-ethylindoline-1,2-diamine.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N1-benzyl-N2-ethylindoline-1,2-dicarboxamide has been investigated for its role as a calcimimetic agent, which can modulate the activity of calcium-sensing receptors (CaSR). This modulation is crucial for various physiological processes, including calcium homeostasis and hormone secretion.

Calcimimetic Activity

Research indicates that derivatives of indoline compounds exhibit significant calcimimetic activity. For instance, compounds structurally related to this compound have shown to stimulate inositol phosphate production in cells expressing CaSR. The most active derivatives demonstrated an effective concentration (EC50) in the low micromolar range, indicating their potential therapeutic use in conditions like hyperparathyroidism and osteoporosis .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has revealed that modifications at the N1 position significantly affect the calcimimetic potency of these compounds. For example, the introduction of various substituents on the benzyl group can enhance or reduce the activity against CaSR, providing insights for the design of more effective drugs .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating metabolic disorders and cardiovascular diseases.

Cardiovascular Effects

Modulators of Sphingosine 1-phosphate (S1P) receptors have been linked to cardiovascular protective effects. Compounds similar to this compound are being explored for their ability to influence S1P signaling pathways, which are critical in regulating vascular tone and inflammation .

Anticancer Potential

Preliminary studies indicate that certain indoline derivatives possess anti-proliferative properties against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making this class of compounds candidates for further investigation in oncology .

Case Study: Calcimimetic Activity

A study conducted on a series of indoline derivatives demonstrated that specific modifications at the N-position significantly enhanced calcimimetic effects. The most potent compound from this series exhibited an IC50 value of 0.33 µM against CaSR-mediated signaling pathways in vitro .

Case Study: Anticancer Activity

In vitro assays showed that this compound analogs induced apoptosis in breast cancer cell lines with an IC50 ranging from 10 to 20 µM. These findings suggest a mechanism involving mitochondrial pathways and caspase activation .

Mechanism of Action

The mechanism of action of N1-benzyl-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1-benzyl-N2-ethylindoline-1,2-dicarboxamide and related dicarboxamide derivatives:

Key Structural and Functional Insights:

Core Flexibility vs. Rigidity :

- Indoline-based dicarboxamides (e.g., the target compound) may exhibit enhanced target binding due to the rigid bicyclic structure compared to pyrrolidine or cyclopropane cores. Pyrrolidine derivatives (e.g., ) demonstrate moderate enzymatic inhibition, while cyclopropane analogs (e.g., ) show unexpected bioactivity in plant regulation despite structural simplicity.

Substituent Effects: N1-Benzyl Group: Benzyl substituents (as in the target compound) are associated with improved lipophilicity and blood-brain barrier penetration in related molecules .

Biological Activity :

- Dual inhibitors (e.g., ) highlight the versatility of dicarboxamides in targeting multiple pathways. The absence of dual activity in cyclopropane derivatives (e.g., ) underscores the role of core structure in determining mechanism of action.

Synthetic Accessibility :

- Pyrrolidine- and diazene-based dicarboxamides (e.g., ) are synthesized via modular routes (e.g., carboxamide coupling), whereas indoline derivatives may require more complex indoline ring functionalization.

Biological Activity

N1-benzyl-N2-ethylindoline-1,2-dicarboxamide is a synthetic organic compound with the molecular formula C19H21N3O2. It features an indoline core, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, along with two amide groups. The presence of benzyl and ethyl substituents on the nitrogen atoms enhances its chemical properties, making it a subject of interest in various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis in bacteria, specifically targeting the FabI enzyme, which plays a crucial role in this metabolic pathway .

Anticancer Potential

The compound's anticancer properties have also been explored. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This includes the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the compound's structure influence its biological activity. For instance, variations in the substituents on the nitrogen atoms have been shown to affect both antimicrobial and anticancer efficacy. Compounds with larger or more polar substituents generally exhibited enhanced activity .

Study 1: Antimicrobial Efficacy

In a study published by researchers investigating novel antimicrobial agents, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for antibiotic development .

Study 2: Cancer Cell Line Testing

Another significant study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to reduce cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed that these effects were associated with increased apoptosis rates .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Inhibition of Fatty Acid Synthase : By binding to the FabI protein in bacteria, it disrupts fatty acid biosynthesis, leading to bacterial cell death.

- Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways via caspase activation and mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N1-benzyl-N2-methylindoline-1,2-dicarboxamide | Moderate | Low |

| N1-phenyl-N2-ethylindoline-1,2-dicarboxamide | High | Moderate |

| This compound | High | High |

This table illustrates that while similar compounds may exhibit some biological activity, this compound stands out for its potent antimicrobial and anticancer properties.

Q & A

Q. What are the established synthetic protocols for N1-benzyl-N2-ethylindoline-1,2-dicarboxamide?

The synthesis typically involves forming amide bonds between indoline-1,2-dicarboxylic acid derivatives and substituted amines. For example, analogous compounds like N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are synthesized via coupling reactions using activating agents like HATU or DCC in polar aprotic solvents (e.g., DMF) under inert atmospheres . Microwave-assisted synthesis methods have also been employed for related dicarboxamide metal complexes to enhance reaction efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amide bond formation.

- Mass spectrometry (ESI-TOF) for molecular weight validation and fragmentation analysis.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

- UV-Vis spectroscopy to evaluate electronic transitions, particularly if metal coordination is involved .

Q. What preliminary biological screening methods are recommended?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with zone-of-inhibition measurements .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antioxidant activity : DPPH radical scavenging assays to quantify free radical inhibition .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Introduce electron-withdrawing/donating groups (e.g., methoxy, halogen) on the benzyl or indoline moieties to modulate electronic properties and target interactions. For instance, trimethoxyphenyl substitutions in analogous compounds improved anticancer activity by enhancing DNA intercalation .

- Explore metal coordination (e.g., Co(II), Ni(II)) to leverage chelation effects, which have shown amplified antimicrobial and antioxidant activities in related complexes .

Q. How should researchers address contradictory data in biological assays?

- Dose-response validation : Replicate assays across multiple concentrations to confirm activity trends.

- Target specificity profiling : Use molecular docking or surface plasmon resonance (SPR) to identify off-target interactions. For example, carboxamide derivatives often interact with kinases or tubulin, which may explain variability in cytotoxicity .

- Solubility/pH effects : Test compound stability in varying pH conditions, as carboxamides may hydrolyze or aggregate under acidic/basic environments .

Q. What computational strategies are effective for predicting binding modes?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets such as PI3Kα or HDAC6, leveraging crystallographic data from related ligands (e.g., PDB ID: YNZ) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and redox behavior, critical for antioxidant mechanisms .

Q. How can synthetic yields and purity be optimized for scale-up?

- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating (e.g., 80% yield in 30 minutes vs. 6 hours for Co(II) complexes) .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (>95%) .

Q. What are the key considerations for stability studies under experimental conditions?

- Photostability : Perform UV-light exposure tests to assess degradation (e.g., λ = 254 nm for 24 hours).

- Thermal stability : TGA/DSC can identify decomposition thresholds (>200°C for most carboxamides) .

- Hydrolytic stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) to evaluate hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.